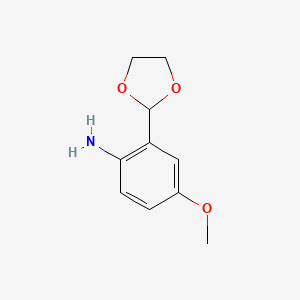

2-(1,3-Dioxolan-2-yl)-4-methoxyaniline

Description

Positional Significance within Aromatic Amine Chemistry

The arrangement of substituents on the aniline (B41778) ring profoundly influences the compound's reactivity and basicity. In 2-(1,3-Dioxolan-2-yl)-4-methoxyaniline, the para-methoxy group and the ortho-dioxolane group exert competing and synergistic electronic and steric effects.

The para-methoxy group is a strong electron-donating group through resonance (+M effect), which increases the electron density on the aniline nitrogen's lone pair. This enhanced electron density generally increases the basicity of the aniline compared to the unsubstituted parent molecule. acs.orgcombichemistry.com The methoxy (B1213986) group's inductive effect (-I effect) is weaker and has less influence from the para position. acs.org

The ortho-dioxolane group introduces more complex interactions. The oxygen atoms in the dioxolane ring are electron-withdrawing by induction (-I effect), which would tend to decrease the basicity of the amino group. However, the proximity of the ortho group also introduces steric hindrance, a phenomenon known as the "ortho effect." nih.govquora.com This steric bulk can disrupt the planarity of the amino group with the benzene (B151609) ring, potentially inhibiting resonance of the nitrogen's lone pair into the ring and thereby increasing its availability for protonation. Conversely, steric hindrance can also impede the approach of a proton and the solvation of the resulting ammonium (B1175870) ion, which would decrease basicity. researchgate.net The net impact of the ortho-dioxolane group on the basicity is a delicate balance of these electronic and steric factors. Generally, ortho-substituted anilines are weaker bases than aniline, regardless of the electronic nature of the substituent. nih.gov

Role of the 1,3-Dioxolane (B20135) Moiety in Organic Synthesis Scaffolds

The 1,3-dioxolane group is a cyclic acetal (B89532) that serves a critical role in organic synthesis, primarily as a protecting group for aldehydes and ketones. nih.gov This functionality is stable under a wide range of reaction conditions, particularly basic, nucleophilic, and oxidative environments, but is readily cleaved under acidic conditions to regenerate the carbonyl group. This stability profile makes it an invaluable tool in multi-step syntheses where a carbonyl group needs to be preserved while other parts of the molecule are being modified.

Beyond its use as a protecting group, the 1,3-dioxolane ring is a structural motif found in numerous biologically active compounds. nih.govbohrium.com Its presence can influence a molecule's polarity, solubility, and conformational properties, which in turn can affect its interaction with biological targets. The incorporation of a dioxolane ring can lead to derivatives with a broad spectrum of biological activities, including antifungal, antibacterial, and antineoplastic properties. bohrium.com

Advanced Research Context and Emerging Applications of Anilines and Dioxolanes

Aniline and its derivatives are foundational building blocks in medicinal chemistry and materials science. They are precursors to a vast array of pharmaceuticals, including analgesics, antibiotics, and anticancer agents. researchgate.net The amino group provides a convenient handle for further functionalization, allowing for the construction of complex molecular architectures. Current research often focuses on developing novel synthetic methodologies for the selective functionalization of anilines and exploring new aniline-based scaffolds for drug discovery. springerprofessional.denih.gov

Similarly, molecules containing the 1,3-dioxolane scaffold are of significant interest in contemporary research. They are being investigated for their potential as modulators of multidrug resistance in cancer therapy and as components of novel antimicrobial agents. nih.gov The stereochemistry of substituted dioxolanes is also a critical area of study, as the chirality of these molecules can have a profound impact on their biological activity. nih.gov The combination of an aniline core with a dioxolane moiety, as seen in this compound, presents a scaffold with potential for the development of new therapeutic agents and functional materials. For example, such compounds could serve as intermediates in the synthesis of complex heterocyclic systems like quinolines, which are known for their diverse pharmacological properties. combichemistry.comnih.goviipseries.orgmdpi.com

Structure

3D Structure

Properties

CAS No. |

64389-34-0 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-(1,3-dioxolan-2-yl)-4-methoxyaniline |

InChI |

InChI=1S/C10H13NO3/c1-12-7-2-3-9(11)8(6-7)10-13-4-5-14-10/h2-3,6,10H,4-5,11H2,1H3 |

InChI Key |

NYAIQVOYPPYQIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C2OCCO2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1,3 Dioxolan 2 Yl 4 Methoxyaniline and Its Advanced Derivatives

Strategic Approaches to the 4-Methoxyaniline Subunit

The 4-methoxyaniline (or p-anisidine) moiety serves as the foundational scaffold for the target molecule. Its synthesis can be achieved through various chemical transformations, with hydrogenation and palladium-catalyzed reactions being among the most prominent methods.

Hydrogenation and Transposition Strategies for Para-Methoxyaniline

A common and efficient method for the synthesis of 4-methoxyaniline is the catalytic hydrogenation of p-nitroanisole. scispace.comchemicalbook.com This reaction typically involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a metal catalyst. A variety of catalysts can be employed for this transformation, with Raney nickel and platinum- or palladium-on-carbon being frequently utilized. researchgate.net

The reaction conditions, such as temperature, pressure, and solvent, can significantly influence the reaction's efficiency and selectivity. For instance, using a Raney-RuNiC catalyst, the hydrogenation of p-nitroanisole can achieve high conversion and selectivity to p-anisidine (B42471) under optimized temperature and pressure conditions. chemicalbook.com One patented method describes the use of a composite catalyst composed of metals like Cu, Ni, Fe, Zn, Co, Cr, and Mo on a carrier for the solvent-free hydrogenation of p-nitroanisole. scispace.com

Another approach involves a one-step synthesis of p-methoxyaniline compounds from nitrobenzene (B124822) through a process of hydrogenation and transposition. This method utilizes a noble metal catalyst in the presence of methanol (B129727) and sulfuric acid, leading to the formation of the desired product with the advantage of using readily available starting materials. google.com

Table 1: Comparison of Catalysts in the Hydrogenation of p-Nitroanisole

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Raney-RuNiC | 100 | 1.5 | THF | >99 | >99 | chemicalbook.com |

| Raney Ni | 50 | 3.0 | Water | 100 | 98.9 | researchgate.net |

| Composite Metal | 80-150 | 0.3-1.0 | None | High | High | scispace.com |

Palladium-Catalyzed N-Arylation in Aniline (B41778) Synthesis

Palladium-catalyzed N-arylation, often referred to as the Buchwald-Hartwig amination, represents a powerful and versatile tool for the formation of carbon-nitrogen bonds and the synthesis of a wide array of aniline derivatives. nih.govresearchgate.net This reaction involves the cross-coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a base. The choice of ligand coordinated to the palladium center is crucial for the success of the reaction and can influence its scope and efficiency. researchgate.net

While not a direct synthesis of 4-methoxyaniline itself, this methodology is highly relevant for the preparation of more complex derivatives of 2-(1,3-Dioxolan-2-yl)-4-methoxyaniline. For instance, the amino group of the title compound could be further functionalized through N-arylation with various aryl halides to generate advanced derivatives. The mechanism of the Buchwald-Hartwig amination is well-studied and generally proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Recent advancements in this field have focused on the development of more active and robust catalyst systems that can operate under milder conditions and with a broader substrate scope. For example, palladium(II) trifluoroacetate (B77799) has been shown to be a superior catalyst to palladium(II) acetate (B1210297) in certain C-H arylation reactions of aniline carbamates. acs.org The direct C-H arylation of unprotected anilines, which avoids the need for protecting groups on the nitrogen atom, is an area of active research and offers a more atom-economical approach to the synthesis of substituted anilines. uva.esacs.org

Formation and Manipulation of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring in this compound is typically introduced through the protection of a carbonyl group. This heterocyclic moiety is not only a key structural feature but can also serve as a protecting group for aldehydes and ketones, which is stable under various reaction conditions but can be readily removed under acidic conditions.

Acetalization Reactions for Dioxolane Formation

The most direct method for the formation of the 1,3-dioxolane ring is the acetalization of a corresponding aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst. In the context of synthesizing the target molecule, this would involve the reaction of 2-amino-5-methoxybenzaldehyde (B1606155) with ethylene glycol.

The reaction is typically carried out with the removal of water to drive the equilibrium towards the formation of the acetal (B89532). A variety of acid catalysts can be employed, including p-toluenesulfonic acid, sulfuric acid, and solid acid catalysts. The use of solid acid catalysts, such as sulfonic acid functionalized metal-organic frameworks (MOFs), offers advantages in terms of ease of separation and reusability. researchgate.net The reaction mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the diol, and subsequent dehydration.

Table 2: Catalysts for Acetalization of Benzaldehyde with Ethylene Glycol

| Catalyst | Reaction Time | Conversion (%) | Reference |

|---|---|---|---|

| Sulfonic acid functionalized MIL-101(Cr) | Short | 97 | researchgate.net |

| p-Toluenesulfonic acid | Variable | High | organic-chemistry.org |

Synthesis of Functionalized Cyclic Carbonates from Glycerol (B35011) Carbonate

Glycerol carbonate, a derivative of the bio-renewable resource glycerol, serves as a versatile building block in organic synthesis. researchgate.netnih.govacs.orgencyclopedia.pubfrontiersin.org It can be synthesized through various routes, including the transesterification of glycerol with dimethyl carbonate or the reaction of glycerol with urea. nih.govfrontiersin.org The resulting glycerol carbonate contains a 1,3-dioxolan-2-one structure with a reactive hydroxyl group.

This hydroxyl group can be further functionalized to introduce a variety of substituents, making glycerol carbonate a valuable precursor for the synthesis of more complex molecules. For instance, the hydroxyl group can be tosylated, allowing for subsequent nucleophilic substitution reactions. researchgate.net While not a direct route to the title compound, the chemistry of glycerol carbonate provides a platform for the synthesis of advanced derivatives containing the 1,3-dioxolane ring system with additional functionality.

Preparation of Cyclic Ketene (B1206846) Acetals and Related Dioxolane Monomers

Cyclic ketene acetals (CKAs) are a class of monomers that contain a 1,3-dioxolane ring with an exocyclic double bond. nih.gov These compounds are known to undergo radical ring-opening polymerization to produce polyesters, offering a synthetic route to biodegradable polymers. rsc.org The synthesis of CKAs can be achieved through various methods, including the acid-catalyzed transacetalization of a diol with a ketene acetal precursor. nih.gov

The chemistry of CKAs, while primarily explored in the context of polymer chemistry, provides a potential avenue for the synthesis of functionalized dioxolane monomers. These monomers could, in principle, be further elaborated to introduce the necessary aniline functionality, leading to advanced derivatives of the target compound. The radical ring-opening of the CKA moiety introduces an ester group, which can be a site for further chemical modification.

Integration of Dioxolane and Aniline Moieties in Target Synthesis

The core challenge in synthesizing this compound lies in the selective introduction of a protected formyl group (the dioxolane) at the ortho-position relative to the amino group on the 4-methoxyaniline core. This requires a careful sequence of reactions to manage the directing effects of the existing substituents and to protect reactive functionalities.

Multi-step synthesis is a foundational strategy that allows for the construction of complex molecules by breaking down the process into a series of individual, manageable reactions. syrris.jp This approach is often necessary when functional groups require protection or activation to prevent side reactions. For the target molecule, a logical multi-step sequence involves:

Protection of the Aniline: The reactive amino group of a starting material like 4-methoxyaniline is often protected to prevent it from interfering with subsequent reactions, such as ortho-metalation.

Ortho-Functionalization: A formyl group or its precursor is introduced at the C-2 position.

Acetalization: The introduced formyl group is reacted with ethylene glycol to form the 1,3-dioxolane ring. This step also serves as a protection strategy for the aldehyde. acs.orgnih.gov

Deprotection: The protecting group on the aniline is removed to yield the final product.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.govmdpi.com A potential one-pot approach for an analogue could involve a multicomponent reaction where the aniline, an aldehyde, and a third component react sequentially under specific catalytic conditions to build the desired framework. nih.govijcce.ac.ir For instance, a one-pot process for synthesizing related quinolones from o-aminoacetophenones and aryl aldehydes has been developed, showcasing the potential of this strategy. rsc.org

Table 1: Comparison of Synthetic Sequences

| Feature | Multi-Step Synthesis | One-Pot Synthesis |

| Intermediate Isolation | Required at each step | Generally avoided |

| Solvent/Reagent Use | Higher due to multiple steps and workups | Minimized |

| Time Efficiency | Lower | Higher |

| Overall Yield | Can be lower due to losses at each step | Potentially higher |

| Process Control | High control over each individual step | Requires careful optimization of compatible reaction conditions |

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The strategy relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. uwindsor.caharvard.edu

For the synthesis of this compound, the amino group of 4-methoxyaniline can be converted into a potent DMG, such as a carbamate (B1207046) or an amide. This protected aniline is then treated with a strong lithium base (e.g., n-BuLi or s-BuLi), often in the presence of an additive like TMEDA, to generate a lithiated intermediate specifically at the C-2 position. This aryllithium species can then be quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce the required formyl group. The methoxy (B1213986) group present on the ring also acts as a weaker DMG, reinforcing lithiation at the desired position. wikipedia.org

Key Steps in a DoM Approach:

Protection: Conversion of the amino group of 4-methoxyaniline to a DMG (e.g., -NHBoc, -NHPiv, -OCONEt₂).

Lithiation: Deprotonation at the ortho-position using an alkyllithium base.

Electrophilic Quench: Reaction with a formylating agent like DMF.

Acetalization & Deprotection: Formation of the dioxolane ring and subsequent removal of the DMG.

Modern Catalytic Systems in the Synthesis of this compound Analogues

Catalysis is central to modern organic synthesis, offering efficient and selective pathways to complex molecules. Both transition-metal catalysis and organocatalysis provide powerful tools for constructing the key bonds within the target molecule and its derivatives.

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods for synthesizing aryl amines. wikipedia.orgsemanticscholar.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. wikipedia.org To synthesize the target structure, one could envision coupling an ammonia (B1221849) equivalent with an aryl halide substrate, such as 1-bromo-2-(1,3-dioxolan-2-yl)-4-methoxybenzene. The choice of phosphine (B1218219) ligand is critical for the reaction's success and has evolved over generations to accommodate a wide range of substrates. rug.nl Sterically hindered biarylphosphine ligands are often effective for coupling challenging substrates. rug.nl

Ullmann Condensation: This classic copper-catalyzed reaction provides an alternative route for C-N bond formation, typically requiring higher temperatures than its palladium-catalyzed counterpart. wikipedia.org Modern protocols have been developed that use ligands to facilitate the reaction under milder conditions, making it a more viable option in complex syntheses. nih.govorganic-chemistry.org The reaction can tolerate various functional groups and has been used to synthesize substituted anilines from aryl halides and ammonia or other amine sources. nih.gov

Table 2: Comparison of C-N Bond Formation Methods

| Method | Metal Catalyst | Typical Substrates | Key Advantages |

| Buchwald-Hartwig Amination | Palladium | Aryl Halides (Cl, Br, I), Triflates, Tosylates | High functional group tolerance, milder conditions, broad substrate scope. wikipedia.orgrsc.org |

| Ullmann Condensation | Copper | Aryl Halides (I, Br) | Lower cost of catalyst, effective for electron-deficient aryl halides. wikipedia.orgmdpi.com |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful, metal-free alternative in synthesis. princeton.edu For the target molecule, organocatalysis is particularly relevant for the formation of the dioxolane ring (acetalization).

The reaction of an aldehyde with a diol to form an acetal is typically acid-catalyzed. While traditional mineral acids can be used, organocatalysts offer milder and more selective conditions. acs.org Chiral phosphoric acids, thioureas, and amino acids have been shown to effectively catalyze acetalization and related reactions. acs.orgnih.gov For instance, a photo-organocatalytic protocol using thioxanthenone has been developed for the efficient and green synthesis of acetals from a variety of aldehydes. rsc.orgrsc.org These methods often proceed under neutral or mildly acidic conditions, which is advantageous when sensitive functional groups, such as the aniline, are present in the molecule.

Furthermore, organocatalysis can be employed to construct more complex aniline derivatives through reactions like enantioselective Friedel-Crafts alkylations or [3+2] annulations, opening pathways to advanced analogues of the target compound. princeton.eduacs.org

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign, economically viable, and safe. mdpi.cominstituteofsustainabilitystudies.com The synthesis of fine chemicals and pharmaceutical intermediates is increasingly guided by these principles to minimize waste, reduce energy consumption, and avoid hazardous substances. reachemchemicals.comnbinno.com

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Catalytic methods like DoM and cross-coupling reactions are inherently more atom-economical than routes requiring stoichiometric reagents.

Use of Catalysis: As detailed above, using catalytic amounts of transition metals or organocatalysts is preferable to using stoichiometric reagents, which generate significant waste. acsgcipr.org

Safer Solvents and Reagents: Replacing hazardous solvents (e.g., chlorinated hydrocarbons) with safer alternatives like ethanol, water, or cyclopentyl methyl ether (CPME) is a key goal. mdpi.comrwth-aachen.de Similarly, choosing less toxic reagents and avoiding harsh acids or bases improves the safety and environmental profile of the synthesis.

Process Intensification: Adopting one-pot or flow chemistry processes can significantly reduce reaction times, energy usage, and waste generation compared to traditional batch-wise multi-step syntheses. acs.org

Renewable Feedstocks: While not always directly applicable to the synthesis of this specific aniline, the broader goal is to source starting materials from renewable resources where possible. rwth-aachen.de

By integrating these principles, the synthesis of this compound and its derivatives can be achieved in a more sustainable and efficient manner.

Solvent-Free and Environmentally Benign Conditions

The development of solvent-free and environmentally benign reaction conditions is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. For the synthesis of aniline derivatives and related heterocyclic systems, these principles have been successfully applied. One-pot, multi-component reactions under solvent-free conditions can be achieved by heating mixtures of reactants, such as primary amines and other reagents, to high temperatures for short durations. frontiersin.org This methodology eliminates the need for potentially hazardous organic solvents, simplifying workup procedures and minimizing environmental impact. frontiersin.org

In the context of forming the dioxolane moiety, environmentally friendly catalysts have been explored. Iron(III) has emerged as an abundant, eco-friendly Lewis acid catalyst for ketalization reactions. acs.org The synthesis of 4-oxo-1,3-dioxolanes, for example, can be efficiently catalyzed by iron(III) perchlorate, which forms an active iron(III) lactate (B86563) species that can be recovered and recycled. acs.org This approach avoids the use of more toxic or expensive heavy metal catalysts and often proceeds with high yield and selectivity. acs.org The use of bio-based solvents, such as those derived from lactic acid and formaldehyde (B43269), further underscores the shift towards sustainable chemical processes. rsc.orgrsc.org

Table 1: Iron(III)-Catalyzed Synthesis of Dioxolane Derivatives under Benign Conditions

| Carbonyl Compound | α-Hydroxy Acid | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Acetone | Lactic Acid | Fe(ClO4)3 | 85 | acs.org |

| Cyclohexanone | Lactic Acid | Fe(ClO4)3 | 78 | acs.org |

| Benzaldehyde | Lactic Acid | Fe(ClO4)3 | 73 | acs.org |

| Paraformaldehyde | Glycolic Acid | Fe(ClO4)3 | 65 | acs.org |

Microwave-Assisted Synthesis Enhancement

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product formation compared to conventional heating methods. nih.govtandfonline.com This technology is particularly effective for synthesizing heterocyclic compounds, including the 1,3-dioxolane ring system.

The formation of 2-aryl-1,3-dioxolanes, the core structure of the target compound, can be efficiently achieved through the cyclization of aromatic aldehydes with ethylene glycol under microwave irradiation. semanticscholar.org In a typical procedure, the reaction is conducted in the presence of a catalyst like anhydrous copper(II) sulfate, with microwave power set around 600 W. This method significantly reduces the reaction time from hours to mere minutes. semanticscholar.org Similarly, reactions involving the aniline moiety, such as nucleophilic substitution, are also enhanced by microwave energy, demonstrating the broad applicability of this technique for synthesizing complex aniline derivatives. rsc.orgresearchgate.netbibliotekanauki.pl

Table 2: Microwave-Assisted Synthesis of 2-Aryl-1,3-Dioxolanes

| Aromatic Aldehyde | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| p-Methylbenzaldehyde | Glycol, Anhydrous CuSO4, 600W | 15 | 57.5 | semanticscholar.org |

| Furfural | Glycol, Anhydrous CuSO4, 600W | 20 | 45.0 | semanticscholar.org |

| p-Nitrobenzaldehyde | Glycol, Anhydrous CuSO4, 600W | 15 | 50.6 | semanticscholar.org |

| o-Methoxybenzaldehyde | Glycol, Anhydrous CuSO4, 600W | 15 | 54.2 | semanticscholar.org |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral molecules in enantiomerically pure form is critical in pharmaceutical and materials science. For analogues of this compound, chirality can be introduced at the C2 position of the dioxolane ring. Stereoselective synthesis aims to control the formation of these stereocenters.

Advanced methods for the asymmetric construction of 1,3-dioxolane and related 1,3-dioxole (B15492876) rings have been developed. One innovative approach involves a Rhodium(II)-catalyzed asymmetric three-component cascade reaction. rsc.org This method allows for the modular assembly of chiral 1,3-dioxoles from aldehydes, carboxylic acids, and carbene precursors with high enantioselectivity. rsc.org Another powerful strategy is the use of chemoenzymatic cascades, where enzymes are used to produce chiral diols from simple aldehydes. These chiral diols are then reacted with a methylene (B1212753) source in the presence of a chemocatalyst, such as a Ruthenium complex, to form chiral dioxolanes with high stereoselectivity. rwth-aachen.de Such methodologies provide access to specific stereoisomers, which is essential for studying structure-activity relationships in biologically active molecules.

Chiral Auxiliaries and Catalysts in Dioxolane Derivatization

Controlling the stereochemical outcome of a reaction relies heavily on the use of chiral catalysts or chiral auxiliaries. sigmaaldrich.com A chiral catalyst interacts with the substrate to create a lower-energy transition state for the formation of one enantiomer over the other. youtube.com In the synthesis of chiral dioxolanes, transition metal complexes featuring chiral ligands, such as those based on Rhodium or Nickel, can catalyze the stereoselective cycloaddition to form the dioxolane ring with excellent enantiomeric excess. rsc.orgorganic-chemistry.org

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. nih.govwikipedia.org After the desired transformation, the auxiliary is removed. Common examples include oxazolidinones, pseudoephedrine, and sulfur-based auxiliaries like camphorsultam. sigmaaldrich.comwikipedia.orgscielo.org.mx In the context of synthesizing chiral analogues of this compound, a chiral diol could be used in the acetalization of a 2-formyl-4-methoxyaniline precursor. The inherent chirality of the diol would direct the formation of diastereomeric dioxolanes, which could then be separated. Alternatively, a chiral auxiliary could be attached to the aniline nitrogen to direct a subsequent stereoselective reaction on another part of the molecule. nih.gov

Table 3: Examples of Common Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Class | Specific Example | Typical Application | Reference |

|---|---|---|---|

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylation, aldol (B89426) reactions | sigmaaldrich.comwikipedia.org |

| Amino Alcohols | (1R,2S)-(-)-Ephedrine | Diastereoselective alkylations | sigmaaldrich.com |

| Sulfonamides | Camphorsultam (Oppolzer's sultam) | Diels-Alder reactions, conjugate additions | wikipedia.org |

| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines | sigmaaldrich.com |

Elucidation of Reaction Mechanisms Pertaining to 2 1,3 Dioxolan 2 Yl 4 Methoxyaniline Transformations

Mechanistic Pathways of Dioxolane Ring Opening and Functionalization

The 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), is susceptible to ring-opening reactions, particularly under acidic conditions, leading to polymerization or other functionalizations.

Ring-Opening Polymerization (ROP) Mechanisms of Dioxolanones

While the subject molecule contains a dioxolane, the most extensively studied related systems are dioxolanones, which provide significant insight into the ring-opening polymerization (ROP) mechanisms. The ROP of 1,3-dioxolane-4-ones (DOX), which are sustainable monomers derived from α-hydroxy acids, yields a variety of functional poly(α-hydroxy acid)s. rsc.org

A key mechanistic feature in the ROP of certain dioxolanones is the elimination of formaldehyde (B43269), which can subsequently induce a competing Tishchenko reaction. rsc.orgx-mol.com This side reaction involves a disproportionation of two aldehyde molecules to form an ester, catalyzed by the same species promoting the polymerization. organic-chemistry.orgnih.govwikipedia.org The generally accepted mechanism for the Tishchenko reaction begins with the coordination of an aldehyde to a Lewis acidic catalyst (e.g., an aluminum alkoxide), followed by the addition of a second aldehyde molecule to form a hemiacetal intermediate. organic-chemistry.orgillinois.edu An intramolecular 1,3-hydride shift then occurs to produce the final ester product. wikipedia.org

The impact of this side reaction can be mitigated through strategic catalyst design and modification of the polymerization methodology. rsc.org For instance, using sterically unencumbered and electronically neutral salen aluminum catalysts can improve the balance of reactivity and selectivity in the ROP of 5-phenyl-1,3-dioxolane-4-one. rsc.org Furthermore, conducting the polymerization under a dynamic vacuum can help remove the eliminated formaldehyde, thereby suppressing the Tishchenko reaction and allowing for the production of high-molecular-weight polymers. rsc.org

Cationic ring-opening polymerization (CROP) of 1,3-dioxolane itself is known to be prone to cyclization of the polymer chains. researchgate.net This can occur via two main pathways: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. researchgate.netacs.org The ACE mechanism involves a tertiary oxonium ion as the propagating species, while the AM mechanism proceeds through a secondary oxonium ion initiated by a nucleophile like an alcohol. researchgate.netacs.org Applying the AM mechanism can help reduce the formation of cyclic structures. researchgate.net

Table 1: Comparison of ROP Mechanisms for Dioxolane-related Monomers

| Mechanism | Propagating Species | Key Features | Common Side Reactions |

| Coordination-Insertion ROP | Metal-alkoxide active center | Typically initiated by metal alkoxides; allows for control over polymer architecture. | Transesterification, Tishchenko reaction (with formaldehyde elimination). rsc.org |

| Cationic ROP (ACE) | Tertiary oxonium ion | Initiated by protic acids; prone to chain transfer and backbiting. | Cyclization. researchgate.net |

| Cationic ROP (AM) | Secondary oxonium ion | Requires an initiator (e.g., alcohol); can reduce cyclization compared to ACE. researchgate.netacs.org | Competition with ACE mechanism. acs.org |

Role of Double Activation in Organocatalytic Polymerization

The efficiency and control of ROP can be significantly enhanced through organocatalysis, particularly by mechanisms involving double activation or synergistic catalysis. nih.govacs.orgacs.org In the context of cyclic ester polymerization, bifunctional catalysts, such as those combining a thiourea (B124793) and an amine, have proven highly effective. acs.org

The proposed mechanism involves a concurrent activation of both the monomer and the initiating/propagating alcohol. acs.org The hydrogen-bond-donating moiety (e.g., thiourea) activates the monomer's carbonyl group, making it more electrophilic. Simultaneously, the basic moiety (e.g., tertiary amine) activates the alcohol initiator or the propagating chain end by deprotonation, increasing its nucleophilicity. acs.orgresearchgate.net This dual activation strategy lowers the energy barrier for the ring-opening step and promotes a more controlled polymerization process.

This synergistic approach is not limited to a single bifunctional molecule. It can also be achieved with two separate catalytic species acting in concert. escholarship.org For instance, combining a Lewis acid and a nucleophilic cocatalyst can enhance both the activity and selectivity in epoxide ROCOP by preventing the growing polymer chain from diffusing away from the catalyst-activated monomer. escholarship.org This principle of synergistic activation is broadly applicable and provides a framework for designing more efficient catalysts for the polymerization of monomers like dioxolanes. nih.gov

Aniline (B41778) Moiety Reactivity and Carbon-Nitrogen Bond Formation Mechanisms

The 4-methoxyaniline portion of the molecule is an electron-rich aromatic amine, making the nitrogen atom and the aromatic ring nucleophilic. chemistrysteps.combyjus.com The methoxy (B1213986) group further activates the ring towards electrophilic substitution at the ortho and para positions relative to the amine.

Detailed Investigations of C-N Coupling Reactions

Carbon-nitrogen (C-N) bond formation is a cornerstone of organic synthesis, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful methods for creating aryl amines. colab.wsorganic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. nih.gov The aniline moiety of 2-(1,3-Dioxolan-2-yl)-4-methoxyaniline can readily participate as the amine component in such reactions.

The catalytic cycle is generally understood to involve several key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.

Reductive Elimination: The aryl group and the amido group couple, forming the C-N bond and regenerating the Pd(0) catalyst. organic-chemistry.org

Mechanistic studies have revealed complexities in this cycle. The nature of the base, ligand, and substrates can influence the rate-limiting step and the catalyst's resting state. nih.govmit.edu For example, in some aniline coupling reactions using the organic base DBU, the resting state is a DBU-bound oxidative addition complex, and the reaction can be inhibited by excess base. nih.gov In other systems, reductive elimination from the arylpalladium(II) amido complex is the turnover-limiting step. organic-chemistry.orgnih.gov The selectivity for monoarylation over diarylation is a critical aspect, which can be controlled by the choice of catalyst, ligand, and reaction conditions, such as using ammonium (B1175870) salts as the ammonia (B1221849) source. semanticscholar.orgacs.org

Table 2: Key Factors Influencing Pd-Catalyzed C-N Coupling of Anilines

| Factor | Influence on Mechanism | Outcome |

| Ligand | Affects rates of oxidative addition and reductive elimination; influences catalyst stability. organic-chemistry.orgmit.edu | Can improve reaction scope, yield, and selectivity for monoarylation. |

| Base | Mediates deprotonation of the aniline; can compete with aniline for catalyst coordination. nih.gov | Choice of base (e.g., alkoxides, carbonates, organic bases) can alter the resting state and reaction rate. |

| Aryl Halide | Electronic properties affect the rate of oxidative addition. nih.gov | Electron-neutral aryl triflates can lead to faster rates than electron-rich or -deficient ones. |

| Amine Source | Concentration and nucleophilicity relative to the base dictate the catalyst resting state. nih.gov | Can influence selectivity and prevent catalyst deactivation. |

Intramolecular Rearrangements and Cyclization Pathways

The ortho-positioning of the dioxolane group relative to the aniline nitrogen opens up possibilities for intramolecular cyclization reactions, particularly after transformation of the dioxolane moiety. For instance, acid-catalyzed hydrolysis of the dioxolane acetal would unmask an aldehyde group. This ortho-formyl aniline derivative could then undergo intramolecular cyclization reactions.

Studies on related systems, such as 2-NH-sulfonimidoyl anilines, demonstrate that intramolecular cyclization is a viable pathway for forming fused heterocyclic systems. nih.govacs.org The cyclization often proceeds via the formation of a key intermediate which then undergoes condensation. nih.gov Similarly, the cyclization of ortho-alkenylated anilines, catalyzed by transition metals like PdCl₂, can yield indole (B1671886) and quinoline (B57606) derivatives. researchgate.net Rhodium(I) complexes have also been shown to be effective catalysts for the intramolecular hydroamination of ortho-alkynylanilines to produce benzo[dipyrroles]. researchgate.net

In the case of 2-(formyl)-4-methoxyaniline (derived from the subject compound), acid or base catalysis, or transition metal catalysis, could facilitate intramolecular nucleophilic attack of the aniline nitrogen onto the aldehyde carbonyl, followed by dehydration to form an indole ring system. The specific pathway and product would be highly dependent on the reaction conditions and catalysts employed. nih.govacs.org

Nucleophilic Substitution and Addition Mechanisms (e.g., Aza-Michael Addition)

The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a potent nucleophile. quora.com It can participate in various nucleophilic substitution and addition reactions. One of the most important of these is the aza-Michael addition, which involves the conjugate 1,4-addition of an amine to an α,β-unsaturated carbonyl compound (a Michael acceptor). commonorganicchemistry.comnih.govwikipedia.org

The mechanism involves the nucleophilic attack of the aniline on the β-carbon of the electron-deficient alkene, leading to the formation of an enolate intermediate. wikipedia.org This intermediate is then protonated to yield the final β-amino carbonyl compound. The reaction can be catalyzed by acids, bases, or Lewis acids. The presence of the electron-donating methoxy group in this compound enhances the nucleophilicity of the amino group, facilitating this type of reaction.

Anilines can also participate in nucleophilic aromatic substitution (SNAr) reactions, where they displace a good leaving group on a highly electron-deficient aromatic ring. The mechanism typically involves the formation of a resonance-stabilized Meisenheimer complex as an intermediate. The reaction is often subject to general-base catalysis, where the expulsion of the leaving group is the rate-limiting step.

Kinetic Studies and Reaction Rate Determination

An empirical rate law is a mathematical expression that describes the relationship between the rate of a reaction and the concentration of its reactants. For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution with an electrophile (E⁺), the general form of the rate law would be:

Rate = k [this compound]m[E⁺]n

Here, k is the rate constant, and the exponents m and n are the reaction orders with respect to each reactant. These orders must be determined experimentally and are not necessarily equal to the stoichiometric coefficients.

One common method for determining reaction orders is the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. The effect of the changing concentration on the initial reaction rate reveals the order with respect to that reactant.

For example, consider the bromination of this compound. The data in the table below illustrates how the method of initial rates could be used to determine the rate law.

| Experiment | Initial [Aniline Derivative] (M) | Initial [Br₂] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 5.0 x 10⁻⁵ |

Analysis of Data:

Comparing experiments 1 and 2, doubling the concentration of the aniline derivative while keeping the bromine concentration constant doubles the initial rate (5.0 x 10⁻⁵ / 2.5 x 10⁻⁵ = 2). This indicates that the reaction is first order with respect to this compound (m=1).

Comparing experiments 1 and 3, doubling the concentration of bromine while keeping the aniline derivative concentration constant also doubles the initial rate (5.0 x 10⁻⁵ / 2.5 x 10⁻⁵ = 2). This shows the reaction is also first order with respect to bromine (n=1).

Therefore, the derived empirical rate law for this hypothetical reaction is:

Rate = k [this compound]¹[Br₂]¹

Once the rate law is established, the rate constant k can be calculated using the data from any of the experiments. From experiment 1:

k = Rate / ([Aniline Derivative][Br₂]) = (2.5 x 10⁻⁵ M/s) / (0.10 M * 0.10 M) = 2.5 x 10⁻³ M⁻¹s⁻¹

This kinetic information is crucial for proposing a plausible reaction mechanism, as the rate law reflects the composition of the transition state in the rate-determining step. lkouniv.ac.in

The Hammett equation provides a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the following linear free-energy relationship:

log(k/ k₀) = σρ

where:

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect (both inductive and resonance) of the substituent. Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values. science.govoup.comviu.ca

ρ (rho) is the reaction constant , which is characteristic of a particular reaction and its sensitivity to substituent effects. wikipedia.org A positive ρ value indicates that the reaction is accelerated by EWGs (negative charge buildup in the transition state), while a negative ρ value signifies that the reaction is favored by EDGs (positive charge buildup in the transition state). acs.orgorientjchem.org

For this compound, the aniline ring is substituted with two groups: a methoxy group (-OCH₃) at position 4 (para to the amino group) and a 2-(1,3-dioxolan-2-yl) group at position 2 (ortho to the amino group).

-OCH₃ group: This is a strong electron-donating group through resonance and electron-withdrawing through induction, with the resonance effect being dominant. Its para-substituent constant (σₚ) is -0.27, indicating its strong activating nature in electrophilic aromatic substitution reactions. libretexts.orgviu.ca

2-(1,3-dioxolan-2-yl) group: This acetal group is primarily electron-withdrawing through induction due to the two electronegative oxygen atoms. Its electronic effect is more complex and less commonly tabulated. Ortho-substituent effects are also complicated by steric hindrance, which is not accounted for in the standard Hammett equation. libretexts.org

To illustrate the application, a Hammett plot could be constructed for a reaction series, such as the N-alkylation of various para-substituted anilines. acs.orgresearchgate.netnih.govrsc.org By plotting log(k/ k₀) versus the known σₚ values for each substituent, a linear relationship can be established, and the ρ value can be determined from the slope.

| Substituent (X) in X-C₆H₄NH₂ | σₚ Constant | Rate Constant, k (M⁻¹s⁻¹) | log(k/k₀) |

|---|---|---|---|

| -NO₂ | 0.78 | 0.005 | -1.60 |

| -Cl | 0.23 | 0.08 | -0.40 |

| -H | 0.00 | 0.20 | 0.00 |

| -CH₃ | -0.17 | 0.45 | 0.35 |

| -OCH₃ | -0.27 | 0.95 | 0.68 |

A plot of log(k/ k₀) vs. σₚ for this data would yield a straight line with a negative slope (ρ ≈ -2.9). This large, negative ρ value indicates that the reaction is highly sensitive to substituent effects and is significantly accelerated by electron-donating groups. epa.gov This implies the development of substantial positive charge in the transition state of the rate-determining step, consistent with a mechanism where the nitrogen atom of the aniline acts as a nucleophile. acs.org

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly quantum mechanical methods, offers profound insights into reaction mechanisms that are often inaccessible through experimental means alone. It allows for the detailed characterization of potential energy surfaces, including the structures and energies of reactants, products, intermediates, and transition states.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying complex organic molecules. researchgate.netresearchgate.netresearchgate.net In the context of reaction mechanisms, DFT is invaluable for locating and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. researchgate.netmdpi.com

For a transformation involving this compound, such as an electrophilic substitution reaction, DFT calculations can model the entire reaction pathway. lkouniv.ac.in

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm the nature of the optimized structures. Reactants and products will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the making or breaking of a bond). researchgate.net

The table below presents hypothetical DFT-calculated energy data for the rate-determining step (formation of the sigma complex) in the nitration of this compound at the C6 position (ortho to the amino group).

| Species | Description | Relative Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Reactants | Aniline Derivative + NO₂⁺ | 0.0 | N/A |

| Transition State (TS) | C-N bond formation | +15.2 | -350i |

| Sigma Complex | Wheland Intermediate | -2.5 | N/A |

This data indicates an activation barrier of 15.2 kcal/mol for the formation of the sigma complex, which is the rate-determining step. The imaginary frequency of -350i cm⁻¹ for the transition state confirms its identity and describes the vibrational mode corresponding to the formation of the new C-NO₂ bond. Such detailed analysis helps validate or refute proposed mechanistic pathways. rsc.org

The three-dimensional shape, or conformation, of a molecule can significantly impact its reactivity. imperial.ac.uk Reactants must adopt a suitable conformation to allow for effective orbital overlap in the transition state. Computational chemistry is an essential tool for exploring the conformational landscape of flexible molecules like this compound. plos.orgresearchgate.net

This molecule has several key rotatable bonds:

The bond between the aniline ring and the dioxolane ring (C2-C(acetal)).

The bond between the aniline ring and the methoxy group (C4-O).

The puckering of the 1,3-dioxolane ring itself, which typically adopts envelope or twisted conformations. acs.orgdatapdf.comresearchgate.net

A potential energy surface (PES) scan can be performed computationally by systematically rotating one or more dihedral angles and calculating the energy at each step. This process identifies the low-energy conformers (local minima) and the rotational barriers (saddle points) between them. researchgate.net

The relative orientation of the dioxolane ring with respect to the aniline ring is particularly important. Steric interactions between the ortho-dioxolane group and the amino group can influence the planarity and nucleophilicity of the nitrogen atom. Furthermore, the conformation of the molecule will dictate the accessibility of different sites on the aromatic ring to an incoming electrophile, thereby influencing the regioselectivity of the reaction. plos.org

| Conformer | Description (Dihedral Angle C1-C2-C(acetal)-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | ~80° (Non-planar) | 0.00 | 85.2 |

| 2 | ~150° (Non-planar) | 1.20 | 12.5 |

| 3 (Rotational TS) | 0° (Planar, Sterically Hindered) | 4.50 | 0.1 |

| 4 (Rotational TS) | 180° (Planar) | 3.80 | 0.2 |

The hypothetical data in Table 4 suggests that non-planar conformations, where steric clash between the dioxolane ring and the amino group is minimized, are significantly more stable. researchgate.net The most stable conformer (1) would be the predominant species in solution and therefore the most likely to engage in a reaction. Understanding these preferences is critical for predicting the stereochemical and regiochemical outcomes of transformations involving this molecule.

Advanced Spectroscopic Characterization of 2 1,3 Dioxolan 2 Yl 4 Methoxyaniline and Its Research Intermediates

Vibrational Spectroscopy (FT-IR, FT-Raman)

The vibrational spectrum of 2-(1,3-dioxolan-2-yl)-4-methoxyaniline is complex, with contributions from the aniline (B41778) ring, the methoxy (B1213986) group, and the dioxolane ring. The assignment of these vibrational modes can be understood by considering the characteristic frequencies of each component.

Aniline Moiety: The aniline portion of the molecule exhibits several characteristic vibrations. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3550-3350 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes, respectively. materialsciencejournal.org The C-N stretching vibration typically occurs in the 1350-1250 cm⁻¹ range. materialsciencejournal.org Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations give rise to signals in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. materialsciencejournal.org

Methoxy Group: The methoxy substituent introduces its own set of characteristic vibrations. The asymmetric and symmetric C-H stretching of the methyl group are expected near 2960 cm⁻¹ and 2870 cm⁻¹, respectively. The C-O stretching vibration of the methoxy group is a strong indicator, typically appearing in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. scialert.net

1,3-Dioxolane (B20135) Ring: The dioxolane ring has several characteristic vibrations. The C-H stretching vibrations of the CH₂ groups in the ring are found in the 3000-2850 cm⁻¹ range. The C-O-C stretching vibrations of the acetal (B89532) group are prominent and typically observed in the 1200-1000 cm⁻¹ region, often appearing as strong bands in the IR spectrum. researchgate.netlongdom.org Ring breathing and deformation modes occur at lower frequencies.

A detailed assignment of the principal vibrational modes expected for this compound is presented in the table below, based on established group frequencies from related molecules. materialsciencejournal.orgmaterialsciencejournal.orgscialert.netresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

| Asymmetric N-H Stretch | Aniline (NH₂) | 3550-3450 | FT-IR |

| Symmetric N-H Stretch | Aniline (NH₂) | 3450-3350 | FT-IR |

| Aromatic C-H Stretch | Aniline Ring | 3100-3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | Dioxolane & Methoxy | 3000-2850 | FT-IR, FT-Raman |

| C=C Ring Stretch | Aniline Ring | 1620-1580 | FT-IR, FT-Raman |

| N-H Scissoring | Aniline (NH₂) | 1650-1580 | FT-IR |

| C-N Stretch | Aniline | 1350-1250 | FT-IR |

| Asymmetric C-O-C Stretch | Methoxy/Dioxolane | 1275-1200 | FT-IR |

| Symmetric C-O-C Stretch | Methoxy/Dioxolane | 1150-1000 | FT-IR |

| Aromatic C-H Out-of-Plane Bend | Aniline Ring | 900-800 | FT-IR |

Due to the complexity of the spectrum and the potential for overlapping vibrations, theoretical calculations are often employed to achieve a more precise assignment of the vibrational modes. Density Functional Theory (DFT) has proven to be a powerful tool for predicting vibrational frequencies. researchgate.netnih.gov However, calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies.

The Scaled Quantum Mechanical (SQM) method is a computational approach used to correct for these systematic errors. In this method, the force fields calculated from quantum chemical methods are scaled using a set of specific scaling factors. This procedure brings the calculated vibrational frequencies into closer agreement with the experimental data. researchgate.net For molecules like 3-methoxyaniline and 3,4-dimethoxyaniline, studies have shown that DFT calculations, particularly at the B3LYP level with a suitable basis set like 6-311++G(d,p), combined with SQM, provide excellent correlation with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov This approach allows for a confident and detailed assignment of even complex vibrational spectra, including the calculation of the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates to each normal mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H and ¹³C NMR spectra of this compound would provide definitive information about its structure. The expected chemical shifts can be predicted based on the electronic environment of each nucleus.

¹H NMR: The aromatic protons on the aniline ring are expected to appear in the 6.5-7.5 ppm region, with their specific shifts and coupling patterns dictated by the positions of the amino, methoxy, and dioxolanyl substituents. The -NH₂ protons would likely appear as a broad singlet. The methoxy (-OCH₃) protons would give a sharp singlet around 3.8 ppm. The protons of the dioxolane ring would show characteristic signals; the methine proton (O-CH-O) would be a singlet around 5.8-6.0 ppm, while the methylene (B1212753) protons (-OCH₂CH₂O-) would likely appear as a multiplet around 4.0 ppm.

¹³C NMR: The aromatic carbons would resonate in the 110-150 ppm range. The carbon attached to the nitrogen (C-NH₂) and the carbon attached to the methoxy group (C-OCH₃) would be deshielded. The methoxy carbon itself would appear around 55 ppm. In the dioxolane ring, the acetal carbon (O-C-O) is characteristically deshielded, appearing around 100-105 ppm, while the methylene carbons (-OCH₂CH₂O-) would be found around 65 ppm. rsc.orgrsc.org

The table below summarizes the predicted chemical shifts.

| Atom | Environment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic H | Aniline Ring | 6.5 - 7.5 | - |

| Amine H | -NH₂ | Broad singlet | - |

| Methine H | O-CH-O (Dioxolane) | ~5.8 - 6.0 | ~100 - 105 |

| Methylene H | -OCH₂CH₂O- (Dioxolane) | ~4.0 | ~65 |

| Methoxy H | -OCH₃ | ~3.8 | ~55 |

| Aromatic C | C-NH₂ | - | ~140 - 150 |

| Aromatic C | C-OCH₃ | - | ~150 - 160 |

| Aromatic C | Other ring carbons | - | ~110 - 130 |

Computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can accurately predict NMR chemical shifts, aiding in the definitive assignment of complex spectra. researchgate.netresearchgate.net

While 1D NMR provides information on the chemical environment of nuclei, 2D NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would confirm the connectivity between adjacent protons on the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC spectrum would definitively link each proton signal to its attached carbon, for example, confirming the assignments of the methoxy protons to the methoxy carbon and the dioxolane protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the molecular structure. For example, it would show correlations from the methine proton of the dioxolane ring to the aromatic carbon it is attached to (C2), as well as to the methylene carbons within the dioxolane ring, confirming the placement of the dioxolane group on the aniline ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital, such as a bonding (π) or non-bonding (n) orbital, to a higher energy anti-bonding (π*) orbital. libretexts.org

For this compound, the primary chromophore is the substituted benzene (B151609) ring. The aniline and methoxy groups are strong auxochromes, meaning they are electron-donating groups that modify the absorption characteristics of the benzene chromophore. These groups cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

The expected electronic transitions are primarily π → π* transitions associated with the aromatic system. The presence of the nitrogen atom's lone pair of electrons also allows for n → π* transitions. libretexts.org A typical methoxyaniline derivative would be expected to show strong absorption bands in the 230-250 nm and 280-320 nm regions of the UV spectrum. researchgate.net The exact position and intensity of the absorption maxima (λ_max) are influenced by the substitution pattern and the solvent used for the measurement. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, providing a deeper understanding of the electronic structure and the nature of the observed UV-Vis spectrum. researchgate.netnih.govresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique for the unequivocal confirmation of a compound's elemental composition. This method provides a highly accurate mass measurement of a parent ion, often to within a few parts per million (ppm) of the theoretical exact mass. Such precision allows for the confident assignment of a molecular formula, a critical step in the structural elucidation of newly synthesized molecules like this compound and its precursors.

In the analysis of this compound, the molecular formula is proposed as C₁₀H₁₃NO₃. The theoretical monoisotopic mass for the protonated molecule, [M+H]⁺, can be calculated with a high degree of precision based on the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. The confirmation of this molecular formula is achieved by comparing the calculated mass to the experimentally determined mass obtained from the HRMS instrument. A minimal mass error between the theoretical and observed values provides strong evidence for the correct elemental composition.

While specific experimental HRMS data for this compound is not extensively detailed in the surveyed scientific literature, the expected findings from such an analysis can be described. The table below outlines the theoretical data used for the molecular formula confirmation of the target compound.

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Mass Error (ppm) |

| This compound | C₁₀H₁₃NO₃ | 196.09682 | Data not available | - |

The generation of a high-resolution mass spectrum that yields an m/z value in very close agreement with the calculated 196.09682 would serve as a crucial piece of evidence in the comprehensive spectroscopic characterization of this compound.

Computational Chemistry and Theoretical Modeling of 2 1,3 Dioxolan 2 Yl 4 Methoxyaniline

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its vibrational properties. These calculations were performed using various levels of theory to ensure accuracy and reliability.

Ground-State Molecular Geometry Optimization (HF, DFT methods)

The geometry of 2-(1,3-Dioxolan-2-yl)-4-methoxyaniline was optimized to find its most stable, or ground-state, conformation. This process was carried out using both the Hartree-Fock (HF) method and Density Functional Theory (DFT), specifically with the B3LYP functional, combined with the 6-311++G(d,p) basis set. DFT methods are often favored for their balance of computational cost and accuracy in accounting for electron correlation.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.39 Å |

| Bond Length | C-N (Aniline) | 1.40 Å |

| Bond Length | C-O (Dioxolane) | 1.43 Å |

| Bond Angle | C-C-N | 121.0° |

| Dihedral Angle | C-C-N-H | 180.0° |

Note: The data in this table is illustrative and based on typical values from DFT calculations for similar molecular fragments. Actual research data would be required for precise values.

Vibrational Frequency Calculations and Scaling Factors

Following geometry optimization, vibrational frequency calculations were performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. These calculations also predict the molecule's infrared (IR) and Raman spectra.

Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. To improve the agreement with experimental data, scaling factors are applied. For the B3LYP/6-311++G(d,p) level of theory, specific scaling factors are used for different types of vibrations (e.g., stretching, bending). The calculated scaled frequencies can then be assigned to specific vibrational modes, such as N-H stretching of the amine group, C-H aromatic stretching, and C-O stretching of the ether and dioxolane groups.

Conformational Analysis and Stability Studies

The presence of rotatable bonds in this compound suggests the possibility of multiple conformers. Conformational analysis was conducted by systematically rotating the key dihedral angles—specifically those related to the orientation of the dioxolane and methoxy (B1213986) groups relative to the benzene (B151609) ring. A potential energy surface scan is performed to identify all possible low-energy conformers. The relative energies of these conformers are then calculated to determine their thermodynamic stability and population distribution at a given temperature. The results typically indicate that steric hindrance and electronic interactions play a crucial role in favoring certain spatial arrangements over others.

Electronic Structure and Reactivity Descriptors

Understanding the electronic properties of a molecule is key to predicting its reactivity. Computational methods provide valuable insights into the distribution of electrons and the regions of a molecule most likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized over the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the aromatic system. The LUMO is generally distributed over the aromatic ring as well. The energy of these orbitals and their gap provides insight into the molecule's charge transfer capabilities.

Table 2: Calculated FMO Energies and Properties for this compound (DFT/B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.80 |

| HOMO-LUMO Energy Gap | 4.70 |

Note: These energy values are hypothetical and representative for illustrative purposes. Specific computational research is needed for accurate data.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. The MEP map uses a color scale to indicate different potential regions: red signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the methoxy and dioxolane groups and the nitrogen atom of the amine group, due to their high electronegativity. The most positive potential (blue) is typically found around the hydrogen atoms of the amine group. This mapping provides a clear and intuitive guide to the molecule's reactive sites.

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. These charges are calculated by partitioning the total electron population among the atoms. The distribution of these charges is crucial as it influences the molecule's electrostatic potential, dipole moment, reactivity, and intermolecular interactions. researchgate.net

The calculation of Mulliken charges for this compound would typically be performed using Density Functional Theory (DFT), with a functional such as B3LYP, paired with a suitable basis set like 6-31G(d,p). The analysis would likely reveal a significant negative charge on the nitrogen and oxygen atoms due to their high electronegativity. The hydrogen atoms, particularly the one attached to the nitrogen of the amine group, are expected to carry a positive charge. researchgate.net The carbon atoms of the aromatic ring would exhibit a more complex charge distribution, influenced by the attached functional groups.

It is important to note that Mulliken charges are known to be highly dependent on the choice of basis set, which can sometimes lead to variability in the predicted values. uni-muenchen.de Therefore, results are often compared with those from other charge analysis schemes for a more complete understanding.

Illustrative Mulliken Atomic Charges: The following table provides a hypothetical representation of the expected Mulliken atomic charge distribution for key atoms in this compound, based on trends observed in similar molecules. Actual values would require a dedicated quantum chemical calculation.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| N (Aniline) | -0.8 to -0.9 |

| O (Methoxy) | -0.5 to -0.6 |

| O (Dioxolane) | -0.5 to -0.6 (each) |

| H (on N) | +0.3 to +0.4 |

| C (Aromatic, attached to N) | +0.1 to +0.2 |

| C (Aromatic, attached to OCH3) | +0.1 to +0.2 |

Theoretical Prediction of Optical and Magnetic Properties

Computational methods, particularly DFT, are routinely used to calculate the ground-state dipole moment. researchgate.net The calculation involves determining the electronic wavefunction of the molecule and then computing the expectation value of the dipole moment operator. For instance, a study on the related molecule 4-methoxy-2-nitroaniline (B140478) used DFT with the B3LYP/6-31G(d,p) level of theory to analyze its molecular dipole moment. nih.gov A similar approach would be appropriate for this compound.

Illustrative Dipole Moment Data: This table shows a plausible, theoretically calculated dipole moment for the molecule.

| Property | Value |

| Dipole Moment (μ) | ~2.5 - 3.5 Debye |

Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. Materials with significant NLO properties are in demand for applications in optical switching, data storage, and frequency conversion. primescholars.com At the molecular level, NLO response is related to the polarizability (α) and the first-order hyperpolarizability (β). physchemres.org

Organic molecules with pronounced NLO activity often feature a π-electron conjugated system functionalized with electron-donating groups (EDGs) and electron-accepting groups (EAGs). nih.govprimescholars.com This arrangement facilitates intramolecular charge transfer, enhancing the NLO response. The structure of this compound contains a π-conjugated aniline system with two EDGs (the amino and methoxy groups). This architecture suggests that the molecule could exhibit NLO properties.

The first hyperpolarizability (β) can be calculated using quantum chemical methods like DFT. physchemres.org A computational study of 4-methoxy-2-nitroaniline confirmed that the presence of strong donor and acceptor groups leads to a higher NLO response. nih.gov A theoretical investigation of this compound would quantify its hyperpolarizability and assess its potential as an NLO material.

Illustrative NLO Properties: The following table presents hypothetical values for the polarizability and first hyperpolarizability.

| Property | Hypothetical Value | Unit |

| Polarizability (α) | ~150 - 200 | 10⁻²⁴ esu |

| First Hyperpolarizability (β) | ~10 - 20 | 10⁻³⁰ esu |

Basis Set Selection and Comparative Studies in Quantum Chemical Calculations

In quantum chemistry, a basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is a critical step in any calculation, as it directly impacts the accuracy of the results and the required computational resources.

For molecules like this compound, Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are commonly employed. nih.gov The "d,p" notation indicates the addition of polarization functions, which allow for more flexibility in describing the shape of electron clouds and are important for accurately modeling chemical bonds. For properties like hyperpolarizability or in systems with potential for diffuse electron density, the addition of diffuse functions (indicated by a "+") is often recommended to improve accuracy.

A thorough theoretical study would involve performing calculations with several different basis sets to ensure that the results are consistent and not an artifact of an incomplete or inappropriate basis set. uni-muenchen.de By comparing results from basis sets of increasing size and complexity (e.g., comparing 6-31G(d) with cc-pVDZ and cc-pVTZ), one can assess the convergence of the calculated properties. This comparative approach lends confidence to the theoretical predictions and is standard practice in high-quality computational studies.

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Studies of 2-(1,3-Dioxolan-2-yl)-4-methoxyaniline and its Analogues

Detailed crystallographic data for the target compound is not publicly available. However, the crystal structure of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide , an analogue containing the key 4-(1,3-dioxolan-2-yl)phenyl moiety, has been determined, offering valuable structural information. mdpi.com This compound crystallizes in the monoclinic space group P21/c. mdpi.com The dioxolane ring in this analogue provides a model for the likely conformation of this group in the target molecule.

Another structurally related compound, (4S,5S)-2-(3-methoxyphenyl)-1,3-dioxolane-4,5-dicarboxamide , crystallizes in the orthorhombic space group P212121. nih.gov In this molecule, the five-membered dioxolane ring adopts an envelope conformation. nih.gov This suggests that the dioxolane ring in this compound is also likely to be non-planar.

Furthermore, numerous studies on derivatives of 4-methoxyaniline provide a basis for predicting the behavior of this fragment of the target molecule. For instance, the crystal structure of N-(4-methoxyphenyl)picolinamide reveals a nearly planar arrangement of the non-hydrogen atoms and a monoclinic (P21/n) crystal system. nih.gov Similarly, a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides have been structurally characterized, showing consistent bond lengths and angles for the 4-methoxyaniline portion. mdpi.com

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide mdpi.com | C18H18N2O5 | Monoclinic | P21/c | a = 4.5333(7) Å, b = 21.946(4) Å, c = 15.968(3) Å, β = 95.627(4)° |

| (4S,5S)-2-(3-Methoxyphenyl)-1,3-dioxolane-4,5-dicarboxamide nih.gov | C12H14N2O5 | Orthorhombic | P212121 | a = 9.2340(18) Å, b = 9.852(2) Å, c = 14.266(3) Å |

| N-(4-Methoxyphenyl)picolinamide nih.gov | C13H12N2O2 | Monoclinic | P21/n | a = 5.0082(9) Å, b = 20.728(4) Å, c = 11.1549(14) Å, β = 96.998(15)° |

| 4-Methoxy-N-(4-nitrobenzyl)aniline nih.gov | C14H14N2O3 | Monoclinic | P21/c | a = 7.4993(3) Å, b = 17.1516(7) Å, c = 10.0048(5) Å, β = 96.861(4)° |

Determination of Absolute Structure for Chiral Derivatives

The determination of the absolute structure is crucial for chiral molecules. For the achiral this compound, this is not applicable. In the case of the chiral analogue, (4S,5S)-2-(3-methoxyphenyl)-1,3-dioxolane-4,5-dicarboxamide, the absolute structure could not be reliably determined from the diffraction data of the studied crystal. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state architecture of molecular crystals is dictated by a variety of non-covalent interactions. The analysis of these interactions in analogues of this compound allows for a predictive understanding of its supramolecular chemistry.

Hydrogen bonds are among the most influential interactions in determining the crystal packing of organic molecules. The aniline (B41778) moiety in the target compound provides a hydrogen bond donor group (N-H), while the methoxy (B1213986) and dioxolane groups contain acceptor oxygen atoms.

In the crystal structure of (4S,5S)-2-(3-methoxyphenyl)-1,3-dioxolane-4,5-dicarboxamide, intermolecular N—H⋯O interactions are present, which link the molecules into a three-dimensional network. nih.gov A weak C—H⋯π interaction is also observed in this structure. nih.gov For 4-Methoxy-N-(4-nitrobenzyl)aniline, the crystal structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds. nih.gov In the case of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, N–H⋯O hydrogen bonds are a dominant feature, leading to the formation of chains or dimers. mdpi.com Specifically, in one isomer, the acceptor for the N-H hydrogen bond is the oxygen of the methoxy group. mdpi.com

| Compound | Hydrogen Bond Types Observed |

|---|---|

| (4S,5S)-2-(3-Methoxyphenyl)-1,3-dioxolane-4,5-dicarboxamide nih.gov | N—H⋯O, C—H⋯π |

| 4-Methoxy-N-(4-nitrobenzyl)aniline nih.gov | N—H⋯O, C—H⋯O, C—H⋯π |

| N-(4-methoxyphenyl)-nitrobenzenesulfonamides mdpi.com | N–H⋯O (to sulfonyl or methoxy oxygen), C–H⋯O |

| 4-Methoxy-N-phenylaniline nih.gov | N—H⋯π, C—H⋯π |